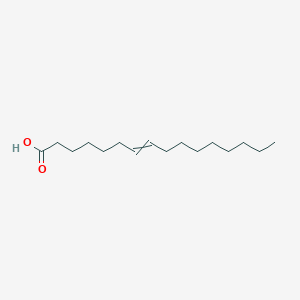
7-Hexadecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hexadecenoic acid, also known as hypogeic acid, is a monounsaturated fatty acid with the molecular formula C16H30O2. It is characterized by the presence of a double bond at the seventh carbon atom from the carboxyl end. This compound is found in various natural sources, including certain plant oils and animal fats.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Hexadecenoic acid can be synthesized through the partial hydrogenation of hexadecanoic acid (palmitic acid). The reaction typically involves the use of a catalyst such as palladium on carbon (Pd/C) under controlled hydrogen pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plant oils. One common method is the extraction from Antarctic krill oil, which contains a significant amount of this fatty acid. The extraction process includes solvent extraction, followed by purification using techniques like column chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: The double bond in this compound can be reduced to form hexadecanoic acid using hydrogen gas (H2) in the presence of a metal catalyst like palladium.
Substitution: The carboxyl group of this compound can participate in substitution reactions, forming esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Methanol, sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Various oxidized fatty acids
Reduction: Hexadecanoic acid
Substitution: Methyl 7-hexadecenoate
Scientific Research Applications
7-Hexadecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of fatty acids and their derivatives.
Mechanism of Action
7-Hexadecenoic acid can be compared with other similar monounsaturated fatty acids:
Palmitoleic Acid (cis-9-hexadecenoic acid): Both are monounsaturated fatty acids, but palmitoleic acid has a double bond at the ninth carbon atom.
Sapienic Acid (cis-6-hexadecenoic acid): This fatty acid has a double bond at the sixth carbon atom and is primarily found in human sebum.
Uniqueness of this compound: this compound is unique due to its specific position of the double bond, which imparts distinct chemical and biological properties. Its anti-inflammatory and metabolic regulatory effects make it a compound of interest in various fields of research.
Comparison with Similar Compounds
- Palmitoleic Acid (cis-9-hexadecenoic acid)
- Sapienic Acid (cis-6-hexadecenoic acid)
- Oleic Acid (cis-9-octadecenoic acid)
Properties
Molecular Formula |
C16H30O2 |
|---|---|
Molecular Weight |
254.41 g/mol |
IUPAC Name |
hexadec-7-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10H,2-8,11-15H2,1H3,(H,17,18) |
InChI Key |
PJHOFUXBXJNUAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B11723452.png)

![1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11723461.png)
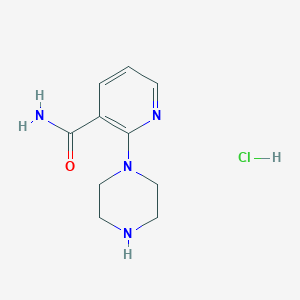



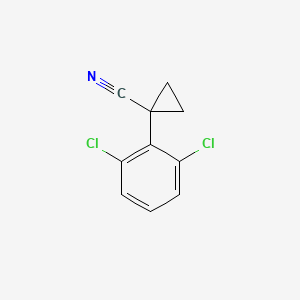
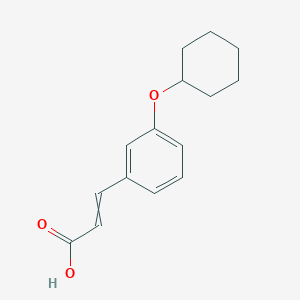
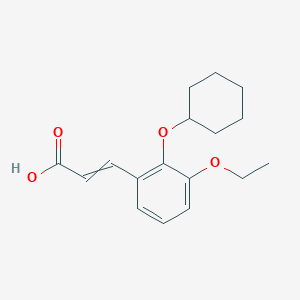

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B11723493.png)
